molecular formula C7H5F4NO3S B13556183 3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate

3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate

Katalognummer: B13556183
Molekulargewicht: 259.18 g/mol
InChI-Schlüssel: YLUWWEVASHVILJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a fluoranesulfonate group attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate typically involves multiple steps, starting with the introduction of the trifluoromethyl group onto the benzene ring. This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene as a starting material. The amino group is then introduced through a nitration reaction followed by reduction. Finally, the fluoranesulfonate group is added via a sulfonation reaction using fluoranesulfonic acid .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The fluoranesulfonate group contributes to the compound’s stability and solubility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased solubility and stability. This makes it particularly valuable in applications requiring robust and stable compounds .

Eigenschaften

Molekularformel

C7H5F4NO3S

Molekulargewicht

259.18 g/mol

IUPAC-Name

1-amino-3-fluorosulfonyloxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H5F4NO3S/c8-7(9,10)4-1-5(12)3-6(2-4)15-16(11,13)14/h1-3H,12H2

InChI-Schlüssel

YLUWWEVASHVILJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1N)OS(=O)(=O)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.